![molecular formula C9H10O3 B6154466 rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 134198-17-7](/img/no-structure.png)
rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
Rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans (Rac-MFCCA) is a cyclic monocarboxylic acid found in the body and is a derivative of the amino acid L-proline. It has been studied extensively for its potential therapeutic applications in various fields, including cancer, diabetes, and cardiovascular disease. Rac-MFCCA has been found to possess anti-inflammatory and antioxidant properties and has been shown to be involved in signal transduction pathways related to cell growth and differentiation.
Scientific Research Applications
Rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been studied extensively for its potential therapeutic applications in various fields. In cancer research, rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various types of cancer. In diabetes research, rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been studied for its potential to reduce insulin resistance, improve glucose metabolism, and reduce oxidative stress. In cardiovascular disease research, rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been shown to reduce the risk of atherosclerosis and improve vascular function.
Mechanism of Action
Rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been found to be involved in signal transduction pathways related to cell growth and differentiation. Specifically, it has been shown to activate the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell proliferation, migration, and differentiation. rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has also been found to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been found to possess anti-inflammatory and antioxidant properties. It has also been shown to reduce insulin resistance, improve glucose metabolism, and reduce oxidative stress. rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans has been found to activate the PKC and PI3K/Akt signaling pathways, which are involved in the regulation of cell proliferation, migration, and differentiation.
Advantages and Limitations for Lab Experiments
The main advantage of using rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans in lab experiments is its ability to activate the PKC and PI3K/Akt signaling pathways, which are involved in the regulation of cell proliferation, migration, and differentiation. The main limitation of using rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans in lab experiments is that it is not readily available in large quantities, which can make it difficult to obtain for research purposes.
Future Directions
Future research could focus on the potential therapeutic applications of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans in various fields, such as cancer, diabetes, and cardiovascular disease. Additionally, further research could focus on the biochemical and physiological effects of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans and its mechanism of action. Furthermore, research could be conducted to develop more efficient methods for synthesizing rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans in larger quantities. Finally, research could be conducted to identify potential drug interactions and side effects associated with rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans.
Synthesis Methods
Rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans can be synthesized through a variety of methods. One method involves the use of a Grignard reagent, such as magnesium dichloride, to react with a mixture of 5-methylfuran-2-yl chloride and 1R, 2R-cyclopropane-1-carboxylic acid. This reaction yields the desired product, rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans involves the preparation of the cyclopropane ring followed by the introduction of the furan and carboxylic acid functional groups.", "Starting Materials": [ "Cyclopropane", "5-methylfuran", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Toluene", "Hexane" ], "Reaction": [ "Bromination of cyclopropane to form 1,1-dibromocyclopropane", "Treatment of 1,1-dibromocyclopropane with sodium hydroxide to form trans-1,2-dibromocyclopropane", "Reaction of trans-1,2-dibromocyclopropane with diethyl malonate in the presence of sodium ethoxide to form trans-1,2-bis(methoxycarbonyl)cyclopropane", "Hydrolysis of trans-1,2-bis(methoxycarbonyl)cyclopropane with hydrochloric acid to form trans-1,2-dihydroxycyclopropane", "Reaction of trans-1,2-dihydroxycyclopropane with ethyl chloroformate in the presence of sodium bicarbonate to form trans-1,2-bis(ethoxycarbonyl)cyclopropane", "Reduction of trans-1,2-bis(ethoxycarbonyl)cyclopropane with sodium borohydride to form trans-1,2-bis(ethoxycarbonyl)cyclopropane-1-ol", "Reaction of trans-1,2-bis(ethoxycarbonyl)cyclopropane-1-ol with 5-methylfuran in the presence of hydrochloric acid to form rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans", "Purification of the product using solvent extraction and recrystallization" ] } | |
CAS RN |
134198-17-7 |
Product Name |
rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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